molecular formula C32H24O5 B1206833 Dracorubin CAS No. 6219-63-2

Dracorubin

Cat. No.: B1206833
CAS No.: 6219-63-2
M. Wt: 488.5 g/mol
InChI Key: FWKBXSPDFCAHFN-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dracorubin is a proanthocyanidin isolated from Dracaena draco. It has a role as a plant metabolite. It is a proanthocyanidin and an aromatic ether.

Scientific Research Applications

Synthesis and Structural Definition

Dracorubin, a pigment derived from 'dragon's blood' resin, has been a subject of research in synthetic chemistry. Studies have focused on synthesizing this compound and its derivatives, helping to define its chemical structure. This research is crucial for understanding the chemical properties and potential applications of this compound in various fields. Key studies include:

  • Synthesis of (±)-draconol and (±)-dracorubin, major degradation products of this compound, helping to uniquely define its structure (Olaniyi, Powell, & Whalley, 1973); (Agbakwuru & Whalley, 1976).

Potential in Alzheimer's Disease Treatment

This compound has been identified as a potential therapeutic agent for Alzheimer's disease (AD). A docking and molecular dynamics study predicted high-binding affinity of this compound to amyloid peptides, suggesting it as a promising candidate for AD treatment. This insight opens new avenues for exploring this compound in neurodegenerative disease research:

  • This compound showed high-binding affinity to monomers and mature fibrils of amyloid peptides, indicating potential effectiveness against AD (Ngo & Li, 2013).

Anti-Inflammatory and Antimicrobial Properties

Research on Daemonorops draco, from which this compound is derived, has revealed anti-inflammatory and antimicrobial properties. These studies highlight the potential of this compound and related compounds in treating inflammation and infections:

  • Isolated compounds from D. draco resin, including this compound, demonstrated anti-inflammatory, pro-proliferative, and antimicrobial activities (Ticona et al., 2020).

Properties

CAS No.

6219-63-2

Molecular Formula

C32H24O5

Molecular Weight

488.5 g/mol

IUPAC Name

(5S)-9-methoxy-14-methyl-5,19-diphenyl-4,12,18-trioxapentacyclo[11.7.1.02,11.03,8.017,21]henicosa-1(21),2,8,10,13,16,19-heptaen-15-one

InChI

InChI=1S/C32H24O5/c1-18-23(33)16-27-29-22(15-25(35-27)20-11-7-4-8-12-20)30-28(37-31(18)29)17-26(34-2)21-13-14-24(36-32(21)30)19-9-5-3-6-10-19/h3-12,15-17,24H,13-14H2,1-2H3/t24-/m0/s1

InChI Key

FWKBXSPDFCAHFN-DEOSSOPVSA-N

Isomeric SMILES

CC1=C2C3=C(C=C(OC3=CC1=O)C4=CC=CC=C4)C5=C6C(=C(C=C5O2)OC)CC[C@H](O6)C7=CC=CC=C7

SMILES

CC1=C2C3=C(C=C(OC3=CC1=O)C4=CC=CC=C4)C5=C6C(=C(C=C5O2)OC)CCC(O6)C7=CC=CC=C7

Canonical SMILES

CC1=C2C3=C(C=C(OC3=CC1=O)C4=CC=CC=C4)C5=C6C(=C(C=C5O2)OC)CCC(O6)C7=CC=CC=C7

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dracorubin
Reactant of Route 2
Dracorubin
Reactant of Route 3
Dracorubin
Reactant of Route 4
Dracorubin
Reactant of Route 5
Dracorubin
Reactant of Route 6
Dracorubin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.